

Validating the Anticancer Effects of DB04760: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	DB04760	
Cat. No.:	B15576644	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer effects of the selective matrix metalloproteinase-13 (MMP-13) inhibitor, **DB04760**, with other notable MMP inhibitors. This document outlines supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and workflows.

Introduction to DB04760 and Matrix Metalloproteinase Inhibition in Cancer

DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13). MMPs are a family of zinc-dependent enzymes that play a crucial role in the degradation of the extracellular matrix (ECM), a key process in tumor invasion, metastasis, and angiogenesis.[1][2][3] MMP-13, in particular, is overexpressed in various cancers and is associated with increased tumor aggressiveness and poor prognosis.[1] [3] By selectively targeting MMP-13, **DB04760** presents a promising therapeutic strategy to inhibit cancer progression.

This guide compares the preclinical anticancer effects of **DB04760** with three other well-characterized MMP inhibitors:

- Batimastat (BB-94): A broad-spectrum MMP inhibitor.
- Marimastat (BB-2516): An orally bioavailable broad-spectrum MMP inhibitor.



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• Prinomastat (AG3340): A selective inhibitor of MMPs 2, 3, 9, 13, and 14.

Comparative Analysis of Anticancer Efficacy

While specific quantitative data on the direct anticancer effects of **DB04760** in cancer cell lines and in vivo models is not extensively available in the public domain, its high selectivity for MMP-13 suggests a potent role in cancers where MMP-13 is a key driver of pathology. The following tables summarize the available quantitative data for the comparator MMP inhibitors.

In Vitro Cytotoxicity and MMP Inhibition



Compound	Target MMPs	IC50 (nM) against MMPs	Cancer Cell Line	IC50 (μM) in Cancer Cell Lines	Citation(s)
DB04760	MMP-13	8	Not Publicly Available	Not Publicly Available	
Batimastat	Broad Spectrum	MMP-1: 3, MMP-2: 4, MMP-7: 6, MMP-9: 4, MMP-3: 20	NB-4 (AML)	7.9 ± 1.6	[4]
HL-60 (AML)	9.8 ± 3.9	[4]	_		
F36-P (MDS)	12.1 ± 1.2	[4]	_		
H929 (Multiple Myeloma)	18.0 ± 1.6	[4]			
Marimastat	Broad Spectrum	MMP-1: 5, MMP-2: 6, MMP-7: 13, MMP-9: 3, MMP-14: 9	THP-1 (Leukemia)	2.1	[5]
HT1080 (Fibrosarcom a)	0.00085	[6]			
Prinomastat	MMP-2, 3, 9, 13, 14	MMP-1: 79, MMP-3: 6.3, MMP-9: 5.0	Not Publicly Available	Not Publicly Available	[7]

In Vivo Antitumor Activity



Compound	Cancer Model	Animal Model	Dosing Regimen	Key Findings	Citation(s)
DB04760	Not Publicly Available	Not Publicly Available	Not Publicly Available	Not Publicly Available	
Batimastat	MDA-MB-435 Human Breast Cancer	Athymic Nude Mice	30 mg/kg, daily, i.p.	Significantly inhibited tumor regrowth and reduced incidence, number, and volume of lung metastases.	[1]
Marimastat	Head and Neck Squamous Cell Carcinoma (SCC-1) Xenograft	Nude Mice	8.7 mg/kg/day, s.c. osmotic pump	Delayed tumor growth when combined with chemoradiati on.	[8][9]
Prinomastat	Mouse Mammary Tumor	Mice	Not specified	Significantly improved photodynami c therapymediated tumor response.	[10]

Signaling Pathways in MMP-13-Mediated Cancer Progression

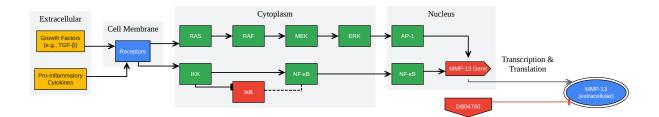
MMP-13 expression and activity are regulated by various signaling pathways that are often dysregulated in cancer. Understanding these pathways provides insight into the mechanism of



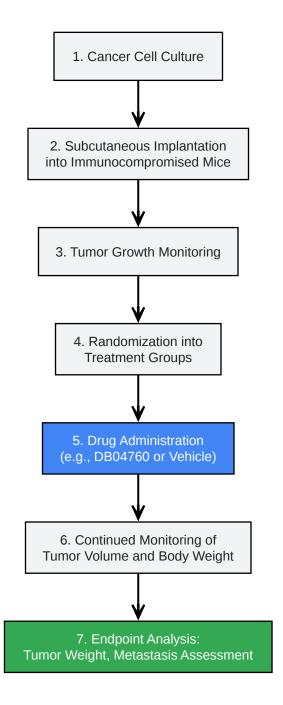
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action of MMP-13 inhibitors like DB04760.









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